molecular formula C13H18O B8404930 2-Cyclohexylbenzyl alcohol

2-Cyclohexylbenzyl alcohol

Cat. No. B8404930
M. Wt: 190.28 g/mol
InChI Key: NVGOLMFTLZIXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06319702B1

Procedure details

According to example 61, 10.0 g of 2-iodobenzyl alcohol was treated with 25 mL of cyclohexene (Aldrich) using 0.96 g of Pd(OAc)2, 2.60 g of tri-ortho-tolylphosphine, and 6.6 mL of Et3N at 110° C. for 48 h. The resulting olefin mixture was hydrogenated for 6.5 h using 0.36 g of 5% Pt(C) in MeOH to afford 3.37 g (42%) of 2-cyclohexyl benzyl alcohol as a light yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pt(C)
Quantity
0.36 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.96 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.CCN(CC)CC>CO.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:10]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH2:4][OH:5])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=C(CO)C=CC=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Four
Name
Quantity
6.6 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Pt(C)
Quantity
0.36 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0.96 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 110° C.
CUSTOM
Type
CUSTOM
Details
for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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